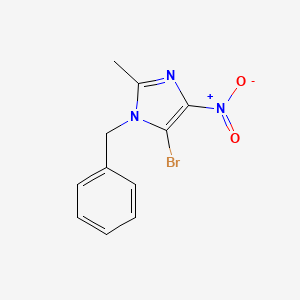

1-Benzyl-5-Brom-2-Methyl-4-Nitro-1H-Imidazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related imidazole derivatives involves multistep reactions, starting from basic imidazole compounds and incorporating various functional groups through reactions such as bromination and nitration. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized, highlighting a methodology that could potentially be applied to 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole synthesis (Lamani et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds shows a complex arrangement of planes, indicative of the structural diversity achievable with imidazole derivatives. For instance, the structure of methyl 1-benzyl-4-nitro-5-imidazolylthioacetate was detailed, providing insights into the geometric configurations relevant to 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (Saadeh et al., 1995).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, leading to a broad range of products with different functional groups. This reactivity is illustrated by the transformation of imidazothiadiazoles into thiocyanato derivatives via bromination and interaction with potassium thiocyanate (Lamani et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of imidazole derivatives in different environments. For example, the crystal structure and quantum chemical analysis of a closely related molecule, 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, were explored, providing valuable information on intermolecular interactions (Sowmya et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are significant for the application of imidazole derivatives. The synthesis and reactivity of similar compounds, like the one-pot synthesis approach for trisubstituted imidazoles, can offer insights into the chemical properties of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (Yugandar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Medizin

Imidazolderivate, einschließlich „1-Benzyl-5-Brom-2-Methyl-4-Nitro-1H-Imidazol“, haben breite Anwendung in der Medizin gefunden . Sie spielen eine entscheidende Rolle bei der Synthese biologisch aktiver Moleküle , wie z. B. Antikrebs-, Anti-Aging-, Antikoagulanzien, entzündungshemmende, antimikrobielle, antituberkulöse, antidiabetische, antimalaria-, antivirale Medikamente und Enzyminhibitoren .

Landwirtschaft

Diese Verbindungen wirken auch als selektive Pflanzenwachstumsregulatoren, Fungizide, Herbizide und therapeutische Mittel . Dies macht sie im Bereich der Landwirtschaft wertvoll zur Schädlingsbekämpfung und Förderung des Pflanzenwachstums.

Grüne Chemie

Im Bereich der grünen Chemie haben Imidazole breite Anwendung als ionische Flüssigkeiten und N-heterocyclische Carbene (NHCs) . Dies ist auf die Nachfrage nach umweltfreundlichen Methoden in der chemischen organischen Synthese zurückzuführen .

Synthetische Chemie

Imidazolderivate werden in der synthetischen Chemie verwendet, wobei es verschiedene Ansätze für die Synthese substituierter Imidazole durch Kondensation gibt , Ringcyclisierung , Oxidationsumwandlung , Festphasenanalyse , Flash-Vakuumpyrolyse , Mikroreaktor und ionenflüssigkeitsgestützte Technik .

Katalysatoren

“1-Benzyl-2-Methylimidazol” kann als Katalysator eingesetzt werden, um die Wirkung von Katalysatoren auf die Härtungsreaktion des Biphenylepoxids zu untersuchen . Dies unterstreicht seine Rolle bei der Steigerung der Effizienz chemischer Reaktionen.

Industrielle Chemie

In der industriellen Chemie haben stickstoffhaltige aromatische heterocyclische Verbindungen, insbesondere Imidazole, große Aufmerksamkeit erregt . Sie sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Alltagsanwendungen verwendet werden .

Wirkmechanismus

Target of Action

It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with target proteins due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways, potentially including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .

Zukünftige Richtungen

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, due to their versatility and utility in a number of areas .

Eigenschaften

IUPAC Name |

1-benzyl-5-bromo-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-13-11(15(16)17)10(12)14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZGJLWUKHLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353934 | |

| Record name | 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

41604-61-9 | |

| Record name | 5-Bromo-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41604-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

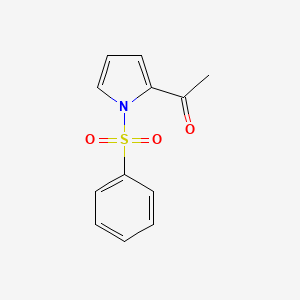

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)